1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol
Description
1-[Amino-(4-bromophenyl)methyl]-naphthalen-2-ol is a Mannich base derivative synthesized via the Betti reaction, a three-component condensation of 2-naphthol, aromatic aldehydes, and ammonia or its derivatives . This compound features a naphthalen-2-ol scaffold substituted with a 4-bromophenyl group and an amino moiety. Its structure enables diverse applications, including chiral ligand synthesis, antimicrobial agents, and enzyme inhibition. The bromine atom at the para position enhances steric and electronic effects, influencing its reactivity and biological activity .
Properties
IUPAC Name |
1-[amino-(4-bromophenyl)methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20/h1-10,17,20H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJGZPQOUAARIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)Br)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588713 | |
| Record name | 1-[Amino(4-bromophenyl)methyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714953-85-2 | |
| Record name | 1-[Amino(4-bromophenyl)methyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multicomponent Condensation Reactions
A solvent-free condensation approach is documented for structurally related β-naphthol derivatives. This method involves:
- Reactants :
- Naphthalen-2-ol (1.0 mmol)
- 6-substituted benzo[d]thiazol-2-amine (1.0 mmol)
- Heteroaryl aldehyde (1.1 mmol)
- Conditions :
While this protocol targets benzothiazolylamino derivatives, substituting the aldehyde component with 4-bromo-benzaldehyde could yield the desired compound.
Critical Reaction Parameters
Physicochemical Properties
Data from experimental batches of related compounds:
| Property | Value | Source |
|---|---|---|
| Melting Point | 115–116°C (isopropyl ether) | |
| Boiling Point | 507.9±40.0°C (predicted) | |
| Density | 1.478±0.06 g/cm³ | |
| pKa | 9.02±0.50 |
Challenges and Considerations
- Debromination Risk : Catalytic hydrogenation may inadvertently remove bromine atoms; Fe-Cr modified catalysts minimize this.
- Purification Complexity : Silica gel chromatography is critical due to the compound’s polar amino and hydroxyl groups.
- Scalability : Solvent-free methods offer greener synthesis but require precise thermal management for industrial adaptation.
Chemical Reactions Analysis
Types of Reactions
1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, sodium ethoxide
Major Products Formed
Oxidation: Quinones
Reduction: De-brominated naphthalen-2-ol derivatives
Substitution: Various substituted naphthalen-2-ol derivatives
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol is C₁₇H₁₄BrNO. The presence of both an amino group and a naphthalene moiety contributes to its diverse reactivity and potential applications.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity: Research has indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The incorporation of the bromine atom may enhance the compound's ability to disrupt cellular processes in tumor cells.
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for the development of new antibiotics.
Biological Research
The compound's unique structure allows it to serve as a probe in biological studies. Its ability to bind to specific proteins can be exploited in various assays.
Applications:
- Protein Interaction Studies: The compound can be used to study protein-ligand interactions, aiding in the understanding of biochemical pathways.
- Fluorescent Labeling: Due to its naphthalene core, modifications can enable fluorescent tagging, which is useful in imaging techniques.
Material Science
This compound can also find applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Potential Uses:
- Organic Electronics: The compound's electronic properties may be harnessed in the formulation of OLEDs, where efficient light emission is crucial.
Mechanism of Action
The mechanism of action of 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Analogs
The substituent on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Br, NO₂) increase electrophilicity and enhance interactions with biological targets (e.g., DNA, enzymes) .
- Bromine vs.
- Meta vs. Para substitution : Meta-bromo analogs exhibit weaker biofilm inhibition than para-substituted derivatives due to misalignment with enzyme active sites .
Structural Isomers and Derivatives
Schiff Base Derivatives
- 1-((4-Bromophenyl)iminomethyl)naphthalen-2-ol: A Schiff base analog synthesized via condensation of 2-naphthol with 4-bromobenzaldehyde. Exhibits strong metal-chelation properties and is used in Co(II)/Cu(II) complexes for DNA cleavage .
- 1-((E)-(4-Trifluoromethoxyphenylimino)methyl)naphthalen-2-ol: Shows enhanced cytotoxicity in Zn(II) complexes due to the electron-deficient CF₃ group .
Morpholine Derivatives
- 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol : The morpholine group introduces basicity and water solubility, making it a versatile chiral ligand in asymmetric catalysis .
Metal Complexes
Coordination with transition metals amplifies biological activity:
Crystallographic and Conformational Analysis
- Target Compound: Limited crystallographic data are available, but analogs like the 4-chloro derivative reveal a dihedral angle of 76.59° between naphthol and substituted phenyl rings, stabilized by intramolecular O–H···N hydrogen bonds .
- Bromo vs. Chloro Analogs : The larger van der Waals radius of Br (1.85 Å vs. 1.75 Å for Cl) may increase torsional strain, affecting packing efficiency and solubility .
Biological Activity
1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₇H₁₄BrNO and a molecular weight of approximately 328.2 g/mol. Its structure features a naphthalene ring substituted with an amino group and a bromo-phenyl moiety, which significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄BrNO |
| Molecular Weight | 328.2 g/mol |
| CAS Number | 1170560-78-7 |
| Key Functional Groups | Amino, Bromo |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with active sites on proteins, while the bromo substituent enhances lipophilicity, facilitating interactions with hydrophobic regions of biological macromolecules. This dual interaction profile allows the compound to modulate enzymatic activities and receptor functions, leading to various biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines, demonstrating effectiveness in inhibiting cell proliferation and inducing apoptosis. For instance, studies have shown that this compound can suppress the growth of rapidly dividing cancer cells more effectively than non-tumor cells .
Case Study: Anticancer Efficacy
In a recent study, the compound was evaluated for its cytotoxic effects on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
Antimicrobial Activity
The compound also displays antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.80 µg/mL |
| MRSA | 12.50 µg/mL |
| Candida albicans | 62.50 µg/mL |
Biochemical Interactions
This compound has been shown to interact with specific proteins involved in cancer pathways. These interactions are crucial for understanding its mechanism of action:
- Protease Modulation : The compound influences protease activity, potentially affecting signaling pathways related to cell survival and proliferation .
- Receptor Binding : It binds to receptors on cell surfaces, triggering intracellular signaling cascades that can lead to varied biological responses .
Future Directions
Further research is needed to elucidate the full scope of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are essential for advancing its use in clinical settings.
Q & A
Basic: What is the most reliable synthetic route for 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol?
Answer:
The compound is synthesized via acid hydrolysis of preformed naphthol-oxazine derivatives. A validated method involves refluxing 8-bromo-1,3-bis(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine with 20% HCl for 6 hours, followed by neutralization with NH₄OH and purification via ethyl acetate extraction and recrystallization . Alternative routes, such as Betti-type reactions, may introduce morpholine or other amine substituents, but these require careful optimization to avoid byproducts .
Basic: What experimental techniques are critical for characterizing its crystal structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) is essential. Key parameters include:
- Data collection : Use a Rigaku Mercury CCD diffractometer with ω scans and multi-scan absorption correction (e.g., CrystalClear software) .
- Refinement : Full-matrix least-squares refinement on , achieving and .
- Unit cell parameters : Triclinic symmetry with , and angles .
Basic: How do intermolecular interactions stabilize the crystal lattice?
Answer:
The structure is stabilized by:
- O—H⋯N hydrogen bonds : Intramolecular interactions (2.06 Å) fix the naphthalen-2-ol and amino groups in a twisted conformation (dihedral angle = 76.59°) .
- N—H⋯O and C—H⋯O interactions : These form chains along the [100] direction, with centroid-centroid aromatic stacking distances of 3.783 Å .
- Weak C—H⋯C contacts : Contribute to 3D packing .
Advanced: What crystallographic refinement challenges arise with this compound?
Answer:
Key challenges include:
- Absorption correction : High values and crystal mosaicity necessitate multi-scan methods (e.g., ) to mitigate errors in data scaling .
- Disorder modeling : Flexible substituents (e.g., bromophenyl groups) may require split-atom refinement or constraints.
- Data-to-parameter ratio : Maintain a ratio >15:1 to avoid overfitting; for example, 18.2 in a related morpholine derivative .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Answer:
Yield discrepancies often stem from:
- Acid concentration : Excess HCl (>20%) may degrade the naphthalen-2-ol core, while insufficient acid leaves unreacted oxazine precursors .
- Purification : Ethyl acetate extraction efficiency varies with pH; adjust NH₄OH addition to maximize product solubility.
- Crystallization solvents : Polar aprotic solvents (e.g., DMF/water mixtures) improve crystal quality but may trap impurities .
Advanced: What computational methods predict the compound’s conformational stability?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare experimental vs. theoretical dihedral angles (e.g., 76.59° observed vs. 78.2° calculated) .
- Hirshfeld surface analysis : Quantify intermolecular interaction contributions (e.g., H-bonding = 12%, van der Waals = 65%) using CrystalExplorer .
- Molecular dynamics (MD) : Simulate thermal motion to validate anisotropic displacement parameters (ADPs) from SCXRD .
Advanced: How does bromine substitution impact electronic properties compared to chloro analogs?
Answer:
- Electron-withdrawing effects : Bromine’s higher electronegativity reduces electron density on the naphthalen-2-ol ring, shifting by ~15 nm in UV-Vis spectra compared to chloro derivatives .
- Hydrogen-bond strength : Br⋯O interactions (3.25 Å) are weaker than Cl⋯O (3.12 Å), altering crystal packing motifs .
- Reactivity : Bromine enhances susceptibility to nucleophilic aromatic substitution, enabling functionalization at the para position .
Advanced: What strategies validate hydrogen-bond networks in conflicting structural reports?
Answer:
- Temperature-dependent SCXRD : Collect data at 100 K and 293 K to assess thermal motion effects on H-bond lengths .
- Neutron diffraction : Resolve proton positions with precision <0.01 Å, critical for distinguishing O—H⋯N from N—H⋯O interactions .
- IR spectroscopy : Correlate stretches (e.g., 3200–3400 cm⁻¹) with H-bond distances .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Substituent variation : Replace bromine with electron-donating groups (e.g., -OMe) to probe electronic effects on bioactivity .
- Steric maps : Use Mercury software to calculate solvent-accessible surfaces and identify steric clashes in enzyme binding pockets .
- Pharmacophore modeling : Align derivatives using naphthalen-2-ol as a hydrogen-bond donor scaffold .
Advanced: What analytical pitfalls occur in purity assessment?
Answer:
- HPLC limitations : Co-elution of stereoisomers may require chiral columns (e.g., Chiralpak IA) and mobile phases with 0.1% TFA .
- Mass spectrometry : Bromine’s isotopic pattern (1:1 for ) must be distinguished from sodium adducts .
- Elemental analysis : Ensure C/H/N/Br/Cl values match theoretical within ±0.3%; deviations indicate hydrate formation or halogen loss .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
